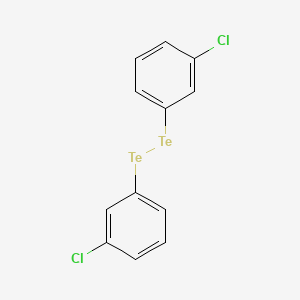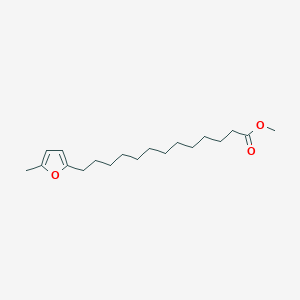
Methyl 13-(5-methylfuran-2-YL)tridecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 13-(5-methylfuran-2-yl)tridecanoate typically involves the esterification of 13-(5-methylfuran-2-yl)tridecanoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and increased efficiency. The use of solid acid catalysts in a packed bed reactor can also enhance the reaction rate and yield.
化学反应分析
Types of Reactions
Methyl 13-(5-methylfuran-2-yl)tridecanoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a variety of products, including aldehydes and carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Products include 5-methylfuran-2-carboxylic acid and 5-methylfuran-2-aldehyde.
Reduction: The major product is 13-(5-methylfuran-2-yl)tridecanol.
Substitution: Products depend on the substituent introduced, such as 5-bromo-2-methylfuran.
科学研究应用
Methyl 13-(5-methylfuran-2-yl)tridecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used as a probe to study enzyme-substrate interactions.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 13-(5-methylfuran-2-yl)tridecanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The furan ring can also interact with enzymes and receptors, modulating their activity.
相似化合物的比较
Similar Compounds
Methyl tridecanoate: Lacks the furan ring and has different chemical properties.
2-acetyl-5-methylfuran: Contains a furan ring with an acetyl group, used in different applications.
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: A more complex furan derivative with additional functional groups.
Uniqueness
Methyl 13-(5-methylfuran-2-yl)tridecanoate is unique due to the combination of a long aliphatic chain and a substituted furan ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
64137-47-9 |
|---|---|
分子式 |
C19H32O3 |
分子量 |
308.5 g/mol |
IUPAC 名称 |
methyl 13-(5-methylfuran-2-yl)tridecanoate |
InChI |
InChI=1S/C19H32O3/c1-17-15-16-18(22-17)13-11-9-7-5-3-4-6-8-10-12-14-19(20)21-2/h15-16H,3-14H2,1-2H3 |
InChI 键 |
VCIHUHHGHTVRRO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(O1)CCCCCCCCCCCCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14498797.png)
acetic acid](/img/structure/B14498803.png)
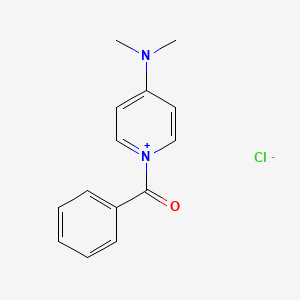
![11-[Butyl(dimethyl)stannyl]undecanoic acid](/img/structure/B14498808.png)
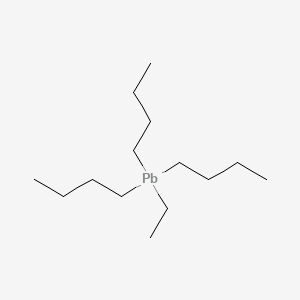
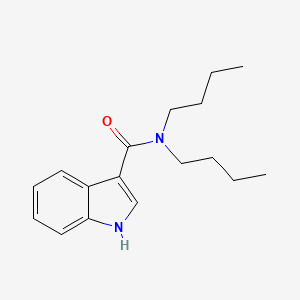
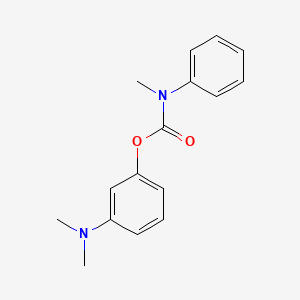
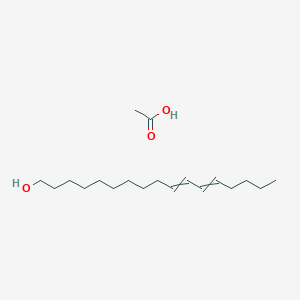
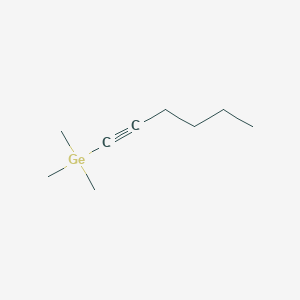
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-glutamic acid](/img/structure/B14498842.png)
![1-{3-(Ethylsulfanyl)-2-[(ethylsulfanyl)methyl]propyl}piperidine](/img/structure/B14498849.png)
![5-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-ol](/img/structure/B14498850.png)
![1-[3-Benzoyl-4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14498856.png)
